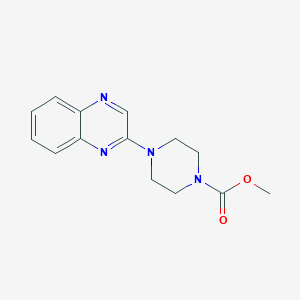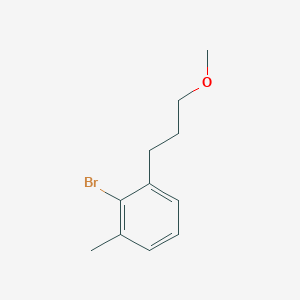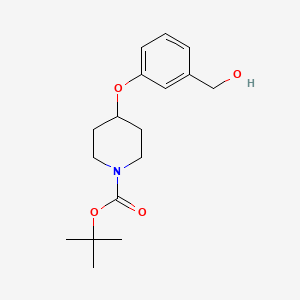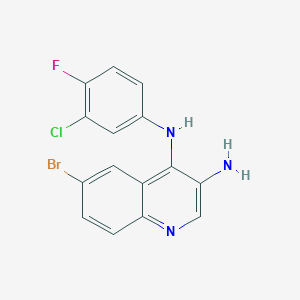
Methyl 4-quinoxalin-2-ylpiperazine-1-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 4-quinoxalin-2-ylpiperazine-1-carboxylate is a heterocyclic compound that features a quinoxaline ring fused with a piperazine moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-quinoxalin-2-ylpiperazine-1-carboxylate typically involves the condensation of quinoxaline derivatives with piperazine. One common method includes the reaction of 2-chloroquinoxaline with piperazine in the presence of a base, followed by esterification with methyl chloroformate. The reaction conditions often involve refluxing in an appropriate solvent such as ethanol or acetonitrile.
Industrial Production Methods
Industrial production of this compound may utilize continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts and green chemistry principles, such as solvent-free conditions or the use of recyclable catalysts, can also be employed to make the process more sustainable and cost-effective .
化学反应分析
Types of Reactions
Methyl 4-quinoxalin-2-ylpiperazine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The quinoxaline ring can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction of the quinoxaline ring can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the quinoxaline ring, particularly at the 2-position, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and bases (e.g., sodium methoxide). Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinoxaline N-oxides, while reduction can yield dihydroquinoxaline derivatives .
科学研究应用
Methyl 4-quinoxalin-2-ylpiperazine-1-carboxylate has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential antimicrobial and antiviral properties.
Medicine: It is investigated for its potential as a therapeutic agent in the treatment of various diseases, including cancer and neurological disorders.
Industry: The compound is used in the development of new materials with specific properties, such as fluorescence or conductivity
作用机制
The mechanism of action of methyl 4-quinoxalin-2-ylpiperazine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The quinoxaline ring can intercalate with DNA, inhibiting the replication of cancer cells. Additionally, the piperazine moiety can interact with neurotransmitter receptors, modulating their activity and potentially providing therapeutic effects in neurological disorders .
相似化合物的比较
Similar Compounds
Quinoxaline: A simpler structure with similar biological activities.
Quinazoline: Another nitrogen-containing heterocycle with applications in medicinal chemistry.
Piperazine: A common moiety in many pharmaceuticals, known for its versatility in drug design.
Uniqueness
Methyl 4-quinoxalin-2-ylpiperazine-1-carboxylate is unique due to its combined quinoxaline and piperazine structures, which provide a synergistic effect in its biological activities. This combination allows for a broader range of interactions with molecular targets, making it a valuable compound in drug discovery and development .
属性
分子式 |
C14H16N4O2 |
|---|---|
分子量 |
272.30 g/mol |
IUPAC 名称 |
methyl 4-quinoxalin-2-ylpiperazine-1-carboxylate |
InChI |
InChI=1S/C14H16N4O2/c1-20-14(19)18-8-6-17(7-9-18)13-10-15-11-4-2-3-5-12(11)16-13/h2-5,10H,6-9H2,1H3 |
InChI 键 |
DWEMHHMXXGVOMI-UHFFFAOYSA-N |
规范 SMILES |
COC(=O)N1CCN(CC1)C2=NC3=CC=CC=C3N=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![3-[4-(1,3-Benzothiazol-2-ylmethoxy)phenyl]-3-ethoxypropanoic acid](/img/structure/B13879956.png)
![6-Amino-3-prop-1-ynyl-3a,5-dihydropyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B13879962.png)
![Methyl 4-{[(5-chloro-2-thienyl)carbonyl]amino}-2-methylpyrimidine-5-carboxylate](/img/structure/B13879969.png)


![4-[(1-Methylpiperidin-4-yl)methylamino]-3-nitrobenzenesulfonamide](/img/structure/B13879983.png)


![2-Methyl-5-[[3-(trifluoromethyl)phenyl]carbamoylamino]benzoic acid](/img/structure/B13880007.png)
![4-[4-(1H-indazol-3-yl)triazol-1-yl]-N-methylbenzamide](/img/structure/B13880031.png)

![[4-(hydroxymethyl)-1H-quinolin-4-yl]methanesulfonate](/img/structure/B13880043.png)
